Aluminum, compd. with iron (1:3)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

A study on the thermal reaction properties of aluminum/iron fluoride nanothermites was found . The study reveals that n-Al/FeF3 could react at a lower temperature (613.8 ℃) and give off more heat (1097.0 J g −1) compared with n-Al/Fe2O3 . A pre-ignition reaction occurred before the main reaction of n-Al/FeF3, but no evident exothermic peaks were found in the thermal analysis .

Physical And Chemical Properties Analysis

Aluminum is a silvery-white, lightweight metal. It is soft and malleable . When it comes in contact with oxygen, aluminum forms an oxide skin called aluminum oxide . This skin helps to protect aluminum from corrosion .

Aplicaciones Científicas De Investigación

Application in Metallurgical and Materials Science

Field

Metallurgical and Materials Science

Summary of the Application

The compound of Aluminum, Iron, and Cerium (Al–Ce–Fe) has been studied for its potential applications in cast alloys . The research was aimed at understanding the potential recyclability or potential for sorted scrap content to be used in the Al–Ce alloy production .

Methods of Application

The Al–Ce–Fe system was investigated using CALPHAD (CALculation of PHAse Diagrams) modeling and experimental casting techniques .

Results or Outcomes

It was found that additions of Fe to the Al–Ce system are beneficial to the strength (slightly) and ductility (significantly) of the ternary alloys . This is attributed to the formation of fine metastable Al 8 CeFe 2 phase with aggregate morphology and equilibrium Al 10 CeFe 2 phase, suppressing coarse proeutectic Al 11 Ce 3 phase in near-eutectic Al–Ce alloys .

Application in Composite Materials

Field

Summary of the Application

The compound of Aluminum, Iron, and Chromium (Al–Fe–Cr) has been studied for its effects on the structure and mechanical properties of (Ti-Ni)-(Cu-Zr) crystalline/amorphous composite materials .

Methods of Application

Structural investigations were carried out using X-ray diffraction equipment (XRD) and scanning electron microscope (SEM) with an energy-dispersive X-ray module (EDX) .

Results or Outcomes

It was found that additives of aluminum and chromium up to 5 at% dissolve well into the solid matrix solution of the NiTi phase . Iron dissolves very well in the solid solution of the matrix phase due to chemical affinity with nickel . The developed alloys have a good combination of strength and ductility due to their dual-phase structure .

Application in Battery Technology

Field

Summary of the Application

The behavior of aluminum alloy anodes with different iron content was studied for aluminum-ion batteries .

Methods of Application

The study involved adding different amounts of iron to the aluminum alloy electrode and testing the performance of the resulting batteries .

Results or Outcomes

Adding 1 wt% Fe to the Al alloy electrode enhanced the cell performance and resulted in an Al-ion battery with a longer lifetime and a higher capacity .

Application in Crystalline/Amorphous Composite Materials

Summary of the Application

The effect of Aluminum, Iron, and Chromium alloying on the structure and mechanical properties of (Ti-Ni)-(Cu-Zr) crystalline/amorphous composite materials was studied .

Results or Outcomes

Application in Aluminum Alloy Compositions

Summary of the Application

The first dataset contains 14,884 entries on aluminum alloy compositions extracted from academic literature and US patents using text processing techniques .

Methods of Application

The study involved text processing techniques to extract data on aluminum alloy compositions from academic literature and US patents .

Results or Outcomes

The dataset contains 14,884 entries on aluminum alloy compositions .

Safety And Hazards

Propiedades

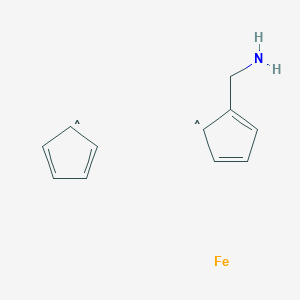

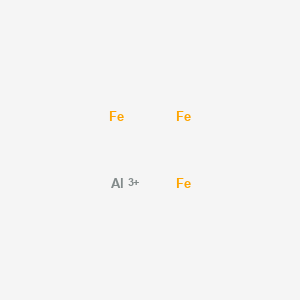

IUPAC Name |

aluminum;iron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3Fe/q+3;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXDKRZWFWKMST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al+3].[Fe].[Fe].[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlFe3+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum;iron | |

CAS RN |

12003-42-8 |

Source

|

| Record name | Aluminium, compound with iron (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium, compound with iron (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,4-dimethoxyphenyl)methyl]-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)